(S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Pool Synthesis

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid (CAS 111266-27-4), also designated as (2S)-4-methoxy-2-methyl-4-oxobutanoic acid or (S)-2-methylsuccinic acid 4-monomethyl ester, is a chiral C6 carboxylic acid half-ester (molecular formula C6H10O4, MW 146.14) belonging to the 2-methylsuccinate derivative class. It serves as a key enantiomerically pure intermediate in the asymmetric synthesis of bioactive molecules, including isoprenoid natural products and pharmaceutical peptidomimetics.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 111266-27-4
Cat. No. B176304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Methoxy-2-methyl-4-oxobutanoic acid
CAS111266-27-4
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)C(=O)O
InChIInChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
InChIKeyUVQYBUYGFBXQGO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Methoxy-2-methyl-4-oxobutanoic Acid (CAS 111266-27-4): Chiral Half-Ester Building Block for Asymmetric Synthesis


(S)-4-Methoxy-2-methyl-4-oxobutanoic acid (CAS 111266-27-4), also designated as (2S)-4-methoxy-2-methyl-4-oxobutanoic acid or (S)-2-methylsuccinic acid 4-monomethyl ester, is a chiral C6 carboxylic acid half-ester (molecular formula C6H10O4, MW 146.14) belonging to the 2-methylsuccinate derivative class. It serves as a key enantiomerically pure intermediate in the asymmetric synthesis of bioactive molecules, including isoprenoid natural products and pharmaceutical peptidomimetics [1]. The compound is typically prepared via highly enantioselective Rh-catalyzed asymmetric hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid, achieving exceptional stereochemical fidelity (≥99.7% ee) [2].

Why Substituting (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid with Alternative 2-Methylsuccinate Derivatives Compromises Stereochemical Integrity and Synthetic Efficiency


Substitution of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid (CAS 111266-27-4) with closely related analogs—including the (R)-enantiomer (CAS 81025-83-4), racemic mixtures, the corresponding dimethyl diester (CAS 1604-11-1), or the free diacid (CAS 498-21-5)—introduces quantifiable detriments to downstream processes. The (R)-enantiomer yields opposite absolute configuration, which directly inverts stereochemical outcomes in asymmetric syntheses. Racemic material imposes a 50% yield penalty and mandates costly resolution. The dimethyl diester lacks the free carboxylic acid handle required for chemoselective amidations or peptide couplings without additional protecting-group manipulations [1]. The free diacid suffers from poor solubility in organic media and lacks the regioselective reactivity afforded by the half-ester moiety. Prior art methods for producing the (R)-enantiomer consistently delivered inferior enantiomeric purity (55–99.3% ee) compared to the (S)-enantiomer's demonstrated 99.7% ee via asymmetric hydrogenation, necessitating additional enantiomeric enrichment steps that erode process economics [2].

Quantitative Evidence Guide: Comparative Performance of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid vs. Analogs


Superior Enantiomeric Excess in Catalytic Asymmetric Hydrogenation vs. Prior Art (R)-Enantiomer Syntheses

The (S)-enantiomer (CAS 111266-27-4) is produced via Rh-catalyzed asymmetric hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid using a chiral phosphite ligand (L2), achieving 99.7% ee in 1,2-dichloroethane [1]. In contrast, the (R)-enantiomer (CAS 81025-83-4) could previously only be obtained with significantly lower optical purity: 55–60% ee (K. Achiwa, 1978; W. C. Christopfel, 1979), 90% ee (S. Saito, 1985), 94% ee (H. Kawano, 1989), and 95% ee (U. Berens, WO 00127855). Even optimized Rh-catalyzed methods for the (R)-enantiomer achieved only 97.3% ee (s/c 200/1, CH2Cl2) or 98.3% ee (s/c 200/1, C6H5CF3), with 99.3% ee attained only at a lower s/c of 1000/1 in dichloroethane [2].

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Pool Synthesis

Chemoenzymatic Hydrolysis: (S)-Half-Ester Achieves >99% ee via Biocatalytic Resolution

Alternative enzymatic production of chiral 2-substituted succinic acid half-esters via Alcalase® (subtilisin Carlsberg)-catalyzed monohydrolysis of racemic diesters affords the corresponding half-esters in enantiomeric excesses exceeding 99% [1]. This biocatalytic route provides a complementary, environmentally benign method to access the (S)-half-ester with comparable stereopurity to the chemocatalytic hydrogenation approach. In contrast, enzymatic hydrolysis of unsubstituted succinate diesters yields racemic monoesters, underscoring the importance of the 2-methyl substituent for enantiorecognition.

Biocatalysis Enzymatic Resolution Green Chemistry

Regioselective Half-Ester Functionality Enables Direct Peptide Coupling Without Protecting Group Manipulation

The (S)-4-methoxy-2-methyl-4-oxobutanoic acid half-ester contains both a free carboxylic acid and a methyl ester group. This orthogonally reactive motif permits direct chemoselective amidation at the free acid site while preserving the ester for subsequent transformations. This was exploited in the synthesis of the C10-C19 segment of FK506, where the half-ester underwent selective coupling with an amine component without requiring additional protection/deprotection of the ester [1]. In contrast, the dimethyl diester (CAS 1604-11-1) requires partial hydrolysis to unmask one acid for coupling, introducing an extra step and potential racemization. The free diacid (CAS 498-21-5) necessitates activation of one carboxyl group while protecting the other, a non-trivial regioselectivity challenge.

Peptidomimetic Synthesis Chemoselective Ligation Renin Inhibitors

Proven Utility in High-Value Pharmaceutical Intermediate Synthesis: FK506 Fragment and Renin Inhibitors

The (S)-enantiomer has documented, successful application in the asymmetric total synthesis of the C10-C19 fragment of FK506, a clinically important immunosuppressant [1], and serves as a general building block for enantiomerically pure isoprenoid natural products [2]. Additionally, related 2-substituted succinic acid half-esters are core components in the development of potent renin inhibitors such as BILA 2157 BS [3]. In contrast, the (R)-enantiomer is more commonly utilized in distinct synthetic contexts (e.g., certain chiral auxiliaries) but lacks the same breadth of documented successful integration into high-complexity pharmaceutical targets.

FK506 Immunosuppressant Renin Inhibitor Isoprenoid Natural Products

Optimal Application Scenarios for Procuring (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid (CAS 111266-27-4)


Asymmetric Synthesis of Isoprenoid-Derived Natural Products and Pharmaceuticals

Procurement is most justified when the synthetic target possesses an isopentane carbon skeleton requiring a specific (S)-configuration at the 2-methyl position. The compound's demonstrated 99.7% ee via catalytic hydrogenation [1] ensures that the chiral center is established with maximal fidelity, minimizing downstream diastereomer separation and maximizing overall yield. This scenario includes the synthesis of FK506 fragments and related macrolide immunosuppressants [2].

Peptidomimetic Scaffold Construction Requiring Orthogonal Carboxylic Acid Functionality

This half-ester is ideally suited for constructing succinamide-based peptidomimetics, such as renin inhibitors [3], where the free carboxylic acid must be selectively coupled to an amine nucleophile while retaining the methyl ester for subsequent elaboration. The orthogonal reactivity eliminates protecting group manipulations, directly improving synthetic efficiency and atom economy.

Biocatalytic Process Development for Sustainable Chiral Half-Ester Production

For organizations seeking to establish a green chemistry manufacturing route, the (S)-half-ester serves as a benchmark product. The availability of a robust enzymatic resolution method achieving >99% ee [3] provides a scalable alternative to precious-metal catalysis. This scenario is particularly relevant for GMP intermediate production where trace metal contamination must be avoided.

Analytical Reference Standard for Chiral Purity Method Validation

Due to its high enantiopurity and well-defined stereochemistry, (S)-4-Methoxy-2-methyl-4-oxobutanoic acid is employed as a reference standard for developing and validating chiral HPLC or GC methods . Its use ensures accurate determination of enantiomeric purity in both raw material release and in-process control during pharmaceutical manufacturing.

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